Cas no 3581-89-3 (5-Methylthiazole)

5-Methylthiazole 化学的及び物理的性質
名前と識別子
-
- 5-Methylthiazole
- 5-methyl-1,3-thiazole
- : 5-Methylthiazole
- 5-Methyl-thiazol
- Thiazole,5-methyl
- Thiazole, 5-methyl-
- 5-methyl-thiazole
- RLYUNPNLXMSXAX-UHFFFAOYSA-N
- 5-methyl thiazole
- zlchem 1239
- 5-Methyl-1,3-thiazole #
- KSC222M5D
- ZLE0014
- SBB055804
- EN002486
- ST2412111
- AB0024459
- W5735
- M2234
- A822987
- 581M893
- InCh
- CS-W007489
- 3581-89-3
- BP-12694
- DTXSID80189347
- AKOS015897351
- SCHEMBL5007924
- 5-Methylthiazole, 97%
- InChI=1/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H
- FT-0620673
- EN300-82995
- MFCD00005335
- DB-007089
-
- MDL: MFCD00005335
- インチ: 1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3
- InChIKey: RLYUNPNLXMSXAX-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=NC([H])=C1C([H])([H])[H]
- BRN: 104674
計算された属性
- せいみつぶんしりょう: 99.01430
- どういたいしつりょう: 99.01427
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 41.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.12 g/mL at 25 °C(lit.)
- ゆうかいてん: -40.3°C
- ふってん: 142°C(lit.)
- フラッシュポイント: 華氏温度:107.6°f
摂氏度:42°c - 屈折率: n20/D 1.528(lit.)
- すいようせい: Insoluble in water.
- PSA: 41.13000
- LogP: 1.45150
- ようかいせい: 自信がない
5-Methylthiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:3
- 危険レベル:3
- 包装グループ:III
- セキュリティ用語:3
- 包装等級:III
- リスク用語:R10; R36/37/38
5-Methylthiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
5-Methylthiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A185257-25g |
5-Methylthiazole |
3581-89-3 | 98% | 25g |
$194.0 | 2024-04-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2234-5G |
5-Methylthiazole |
3581-89-3 | >98.0%(GC) | 5g |
¥525.00 | 2024-04-15 | |
abcr | AB180058-25 g |
5-Methylthiazole, 97%; . |
3581-89-3 | 97% | 25 g |
€609.00 | 2023-07-20 | |
Enamine | EN300-82995-0.1g |
5-methyl-1,3-thiazole |
3581-89-3 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95550-1g |
5-Methylthiazole |
3581-89-3 | 95% | 1g |
¥72.0 | 2022-04-27 | |
Chemenu | CM121657-10g |
5-Methylthiazole |
3581-89-3 | 98% | 10g |
$*** | 2023-05-30 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009540-5g |
5-Methylthiazole |
3581-89-3 | ≥95% | 5g |
¥172.00 | 2024-07-09 | |
Chemenu | CM121657-25g |
5-Methylthiazole |
3581-89-3 | 98% | 25g |
$240 | 2021-08-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15879-5g |
5-Methylthiazole, 97% |
3581-89-3 | 97% | 5g |
¥5654.00 | 2023-03-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15879-25g |
5-Methylthiazole, 97% |
3581-89-3 | 97% | 25g |
¥18913.00 | 2023-03-15 |
5-Methylthiazole サプライヤー
5-Methylthiazole 関連文献
-
1. Cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II)Paul J. Fraser,Warren R. Roper,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1974 102
-
Klaus Banert,Jennifer Seifert Org. Chem. Front. 2019 6 3517
-
Marta Sobiesiak,Tadeusz Muzio?,Marek Rozalski,Urszula Krajewska,Elzbieta Budzisz New J. Chem. 2014 38 5349
-
Priyanka Yadav,Amar Ballabh New J. Chem. 2015 39 721
-
John McLean,G. D. Muir J. Chem. Soc. 1942 383
-
6. Synthesis and photochromism of two new 1,2-bis(thiazolyl)perfluorocyclopentenes with chelating sitesMarion Giraud,Anne Léaustic,Marie-France Charlot,Pei Yu,Michèle Césario,Christian Philouze,Robert Pansu,Keitaro Nakatani,Eléna Ishow New J. Chem. 2005 29 439
-
Marius Horch Chem. Commun. 2019 55 9148
-
John McLean,G. D. Muir J. Chem. Soc. 1942 383
-
9. Reaction of cerium(IV) ammonium nitrate with 3-methylcephalosporins: synthesis of a 2-methoxy-3-methylcephalosporinRichard A. Fletton,David C. Humber,Stanley M. Roberts,John L. Wright J. Chem. Soc. Perkin Trans. 1 1985 1523
-
10. The gas-phase reactions of sulphur with amines and related compounds: a novel synthesis of thaizolesN. Colebourne,R. G. Foster,E. Robson J. Chem. Soc. C 1967 685
5-Methylthiazoleに関する追加情報
Introduction to 5-Methylthiazole (CAS No. 3581-89-3)
5-Methylthiazole, identified by its Chemical Abstracts Service (CAS) number 3581-89-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural motif of 5-Methylthiazole consists of a five-membered ring fused between a sulfur atom and two carbon atoms, with a methyl group attached at the fifth position. This unique structural framework imparts distinct chemical and biological properties, making it a valuable scaffold for synthesizing bioactive molecules.
The significance of 5-Methylthiazole in modern medicinal chemistry stems from its ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have highlighted the potential of 5-Methylthiazole derivatives as pharmacophores in the design of novel therapeutic agents. For instance, modifications at the methyl substituent or other positions within the thiazole ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compound, enabling fine-tuning for specific therapeutic applications.
One of the most compelling aspects of 5-Methylthiazole is its role in the development of antimicrobial and antiviral agents. The thiazole core is known to disrupt essential metabolic pathways in microorganisms, making it an effective component in combating drug-resistant strains. In particular, derivatives of 5-Methylthiazole have been investigated for their activity against Gram-positive bacteria and fungi, where they exhibit mechanisms similar to those of traditional antibiotics but with reduced propensity for resistance development. This has opened up new avenues for addressing rising concerns in global healthcare regarding antibiotic resistance.
Moreover, recent studies have explored the potential of 5-Methylthiazole in oncology research. The compound has been shown to exhibit inhibitory effects on certain kinases and signaling pathways that are aberrantly activated in cancer cells. By targeting these critical molecular mechanisms, 5-Methylthiazole derivatives offer promise as candidates for chemotherapeutic intervention. Preclinical trials have demonstrated that specific analogs can induce apoptosis in tumor cells while sparing healthy tissues, suggesting a favorable therapeutic index. These findings underscore the importance of 5-Methylthiazole as a lead compound in oncology drug discovery.
The synthesis of 5-Methylthiazole (CAS No. 3581-89-3) typically involves multi-step organic reactions that establish the thiazole ring system followed by functionalization at the desired positions. Common synthetic routes include cyclization reactions involving thioamides or thiolates with appropriate electrophiles, followed by methylation to introduce the methyl group at the fifth position. Advances in green chemistry have also led to more sustainable synthetic methodologies, such as catalytic processes that minimize waste and improve yield, aligning with global efforts toward environmentally responsible chemical manufacturing.
In addition to its pharmaceutical applications, 5-Methylthiazole has shown promise in materials science and agrochemical research. The compound’s ability to form stable complexes with metal ions has been exploited in developing novel catalysts for organic transformations. Furthermore, its derivatives have been investigated as intermediates in synthesizing agrochemicals that exhibit enhanced efficacy against plant pathogens while maintaining environmental safety profiles.
The future direction of research on 5-Methylthiazole is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and clinicians. As computational tools become more sophisticated, virtual screening methods will enable faster identification of promising derivatives for further investigation. Additionally, innovations in biocatalysis may facilitate more efficient production methods for 5-Methylthiazole analogs, reducing costs and improving accessibility for industrial applications.
In conclusion, 5-Methylthiazole (CAS No. 3581-89-3) represents a versatile and biologically relevant scaffold with broad implications across multiple domains of science and medicine. Its unique structural features and modifiable chemical properties make it an invaluable building block for developing innovative therapeutics and materials. As research continues to uncover new applications and synthetic strategies, the significance of this compound is poised to grow further within both academic and industrial settings.
3581-89-3 (5-Methylthiazole) 関連製品
- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)
- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)
- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)
- 2228763-24-2(1-{2-3-chloro-4-(trifluoromethyl)phenylethyl}cyclopropan-1-amine)

